molecular formula C12H13ClF3N3O2 B2534284 2-{4-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]piperazino}acetic acid CAS No. 400088-70-2

2-{4-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]piperazino}acetic acid

Cat. No.: B2534284
CAS No.: 400088-70-2
M. Wt: 323.7
InChI Key: RELPKBDHTBXURN-UHFFFAOYSA-N
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Description

“2-{4-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]piperazino}acetic acid” is a chemical compound . It is a derivative of trifluoromethylpyridine (TFMP), which is a key structural motif in active agrochemical and pharmaceutical ingredients .


Synthesis Analysis

The synthesis of trifluoromethylpyridines, such as the compound , is generally achieved via two main methods . One involves an exchange between chlorine and fluorine atoms using trichloromethyl-pyridine. The second method relies on the assembly of pyridine from a trifluoromethyl-containing building block .


Molecular Structure Analysis

The molecular structure of this compound includes a pyridine ring with a trifluoromethyl group and a chloro group attached to it . The compound also contains a piperazino group and an acetic acid group .

Scientific Research Applications

Piperazine Derivatives in Therapeutic Applications

Piperazine derivatives have been extensively studied for their therapeutic potential, showcasing a wide range of pharmacological activities. These include uses as antipsychotic, antihistamine, antianginal, antidepressant, anticancer, antiviral, cardio protectors, anti-inflammatory, and imaging agents. The flexibility of the piperazine ring allows for modifications that can significantly impact the pharmacokinetics and dynamics of the molecules, suggesting a potential area of research for compounds like 2-{4-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]piperazino}acetic acid. This versatility supports the exploration of piperazine-based molecules for various diseases, highlighting the importance of further therapeutic investigations on this motif (Rathi, Syed, Shin, & Patel, 2016).

Piperazine and Morpholine in Pharmaceutical Applications

Piperazine and morpholine rings are central to numerous marketed drugs with diverse pharmacological actions. The review of medicinal chemistry investigations for these analogues emphasizes their broad spectrum of pharmaceutical applications. The development of new methods for synthesizing piperazine and morpholine derivatives underlines current trends in creating potent pharmacophoric activities. This indicates a potential research interest in compounds with structures similar to the one you're inquiring about, especially in designing molecules for specific pharmacological targets (Mohammed, Begum, Zabiulla, & Khanum, 2015).

Safety and Hazards

This compound is considered hazardous according to the 2012 OSHA Hazard Communication Standard . It may cause skin corrosion or irritation, serious eye damage or irritation, and specific target organ toxicity (single exposure) with the target organ being the respiratory system .

Future Directions

The demand for TFMP derivatives, such as the compound , has been increasing steadily in the last 30 years . It is expected that many novel applications of TFMP will be discovered in the future . The development of fluorinated organic chemicals is becoming an increasingly important research topic .

Properties

IUPAC Name

2-[4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl]acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13ClF3N3O2/c13-9-5-8(12(14,15)16)6-17-11(9)19-3-1-18(2-4-19)7-10(20)21/h5-6H,1-4,7H2,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RELPKBDHTBXURN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC(=O)O)C2=C(C=C(C=N2)C(F)(F)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13ClF3N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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